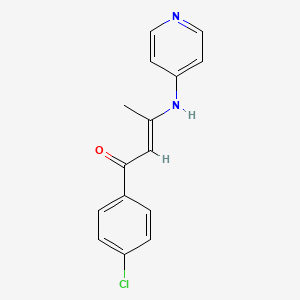![molecular formula C21H27N3O3 B5436613 N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5436613.png)
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play important roles in tissue remodeling, inflammation, and cancer progression.
Wirkmechanismus
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide inhibits MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent proteases that cleave extracellular matrix proteins and other bioactive molecules. This compound binds to the zinc ion in the active site of MMPs, preventing the enzyme from cleaving its substrates. This inhibition has been shown to reduce tumor growth, angiogenesis, and inflammation in various disease models.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, this compound inhibits the activity of MMPs and reduces the degradation of extracellular matrix proteins. This inhibition has been shown to reduce cell migration and invasion in cancer cells. In vivo, this compound has been shown to reduce tumor growth, angiogenesis, and inflammation in various disease models. This compound has also been shown to have anti-arthritic effects by reducing joint inflammation and cartilage degradation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, which allows for the specific targeting of these enzymes in biological systems. This compound is also relatively easy to synthesize and has a low molecular weight, which allows for easy diffusion across cell membranes. However, this compound also has some limitations as a research tool. It can be toxic at high concentrations, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in some disease models.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of this compound. Another area of interest is the study of the role of MMPs in various disease models, including cancer, arthritis, and cardiovascular diseases. This compound has also been shown to have potential as a therapeutic agent in these diseases, and further research is needed to explore its clinical potential. Finally, the use of this compound in combination with other drugs or therapies may also be an area of future research.
Synthesemethoden
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process starting from 2-ethoxybenzoic acid and 4-methoxyphenylpiperazine. The key step in the synthesis is the coupling reaction between 2-ethoxybenzoic acid and 4-methoxyphenylpiperazine using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting product is then converted to this compound by acetylation with acetic anhydride and triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been widely used in scientific research to study the role of MMPs in various biological processes. MMPs are involved in many physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer progression. This compound has been shown to inhibit the activity of several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, both in vitro and in vivo. This inhibition has been shown to have therapeutic potential in various disease models, including cancer, arthritis, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-20-7-5-4-6-19(20)22-21(25)16-23-12-14-24(15-13-23)17-8-10-18(26-2)11-9-17/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXGJUOWUKNNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5436532.png)
![4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5436537.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5436546.png)
![1-[(cyclopentylamino)carbonyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5436552.png)
![6-(3,9-diazaspiro[5.5]undec-3-yl)-N,N-dimethyl-2-pyrazinecarboxamide hydrochloride](/img/structure/B5436564.png)
![2-ethyl-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5436565.png)
![methyl 3-[(mesitylcarbonyl)amino]benzoate](/img/structure/B5436583.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5436584.png)
![6-hydroxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5436596.png)
![N-(3-methoxyphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5436604.png)

![benzyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5436611.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436623.png)
